[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate
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Overview
Description
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate typically involves multi-step organic reactions. The initial step often includes the formation of the naphthalene derivative, followed by the introduction of the amino group. The final step involves the esterification with 2-phenylsulfanylacetic acid under controlled conditions. Common reagents used in these reactions include organolithium reagents and catalysts such as Cu(acac)2 or Fe(acac)3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations, facilitated by water radical cations.
Reduction: Reductive alkylation can be performed using organolithium reagents.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, water radical cations, and various catalysts. Reaction conditions often involve ambient temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, alkylated derivatives, and substituted naphthalene compounds.
Scientific Research Applications
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate involves its interaction with specific molecular targets. The compound binds to DNA, leading to transcriptional regulation . It also interacts with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in their chemical properties and applications.
Ringer’s lactate solution: Although not structurally similar, it shares some functional similarities in terms of its use in medical applications.
Uniqueness
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate is unique due to its specific structural configuration and the presence of both amino and phenylsulfanyl groups. This uniqueness contributes to its diverse range of applications and its potential as a versatile compound in scientific research.
Properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c21-19(13-16-9-6-8-15-7-4-5-12-18(15)16)22-24-20(23)14-25-17-10-2-1-3-11-17/h1-12H,13-14H2,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRIJFDIVLAEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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